4-[(3-formylphenoxy)methyl]benzoic acid
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Overview
Description
4-[(3-formylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, featuring a formyl group attached to a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-formylphenoxy)methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3-bromomethylbenzoic acid.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-formylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[(3-carboxyphenoxy)methyl]benzoic acid.
Reduction: 4-[(3-hydroxymethylphenoxy)methyl]benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-formylphenoxy)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(3-formylphenoxy)methyl]benzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity makes it useful in the modification of biomolecules and the development of bioactive compounds. The phenoxy methyl group can also interact with hydrophobic regions of proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-formylphenoxy)methyl]benzoic acid: Similar structure but with the formyl group in a different position.
3-[(4-formylphenoxy)methyl]benzoic acid: Similar structure but with the formyl group in a different position.
4-[(3-carboxyphenoxy)methyl]benzoic acid: Oxidized form of the compound.
Uniqueness
4-[(3-formylphenoxy)methyl]benzoic acid is unique due to the specific positioning of the formyl group, which influences its reactivity and potential applications. The presence of both the formyl and phenoxy methyl groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-[(3-formylphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAZFMKEURAOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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